5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-

Bioconjugation Click Chemistry Fluorescent Labeling

5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- is a heterocyclic small molecule belonging to the benzophenoxazinone class of fluorescent dyes. It features a dimethylamino electron-donating group at the 9-position and a propargyl (2-propynyloxy) functionality at the 3-position.

Molecular Formula C21H16N2O3
Molecular Weight 344.4 g/mol
CAS No. 633525-06-1
Cat. No. B12583935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-
CAS633525-06-1
Molecular FormulaC21H16N2O3
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)OCC#C)C(=O)C=C3O2
InChIInChI=1S/C21H16N2O3/c1-4-9-25-14-6-7-15-16(11-14)18(24)12-20-21(15)22-17-8-5-13(23(2)3)10-19(17)26-20/h1,5-8,10-12H,9H2,2-3H3
InChIKeyRMWBMAUCFCZWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- (CAS 633525-06-1): A Click-Chemistry-Ready Benzophenoxazinone Fluorophore for Bioconjugation Research


5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- is a heterocyclic small molecule belonging to the benzophenoxazinone class of fluorescent dyes. It features a dimethylamino electron-donating group at the 9-position and a propargyl (2-propynyloxy) functionality at the 3-position [1]. The propargyl group enables bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a capability absent in classic benzophenoxazinone fluorophores such as Nile Red or Phenoxazone 660. This compound is employed as a fluorogenic label for biomolecular imaging and tracking applications .

Why Generic Nile Red or Phenoxazone 660 Cannot Replace 5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- in Click Chemistry Workflows


Standard benzophenoxazinone dyes like Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) and Phenoxazone 660 (9-dimethylamino-5H-benzo[a]phenoxazin-5-one) lack a bioorthogonal reactive handle, limiting their utility to non-covalent staining or post-synthetic modification approaches that often suffer from non-specific binding and poor target-to-background ratios [1]. In contrast, the 3-position propargyl ether of the target compound provides an integrated, atom-efficient click chemistry anchor that enables near-quantitative covalent conjugation to azide-modified biomolecules, antibodies, or surfaces under mild aqueous conditions [2]. Procuring a generic benzophenoxazinone and attempting in-house propargylation introduces batch variability, requires chromatographic purification, and risks altering the core fluorophore's spectral properties, making direct purchase of the pre-functionalized building block a scientifically and logistically superior choice [3].

Quantitative Differentiation Evidence for 5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- (CAS 633525-06-1) Relative to Key Analogs


Click Chemistry Capability: Propargyl Group vs. Absent Alkyne Handle in Nile Red and Phenoxazone 660

The target compound possesses a terminal alkyne (propargyl ether) at the 3-position, enabling copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent bioorthogonal ligation to azide-functionalized targets. Neither Nile Red nor Phenoxazone 660 contains an alkyne moiety, precluding direct participation in CuAAC reactions without additional chemical derivatization [1]. In a standard CuAAC cycloaddition assay, the target compound achieves >90% conjugation efficiency with azide-functionalized bovine serum albumin (azido-BSA) within 2 hours at room temperature using TBTA/CuSO4/sodium ascorbate conditions [2].

Bioconjugation Click Chemistry Fluorescent Labeling

Fluorescence Spectral Properties: Dimethylamino Red-Shift vs. Diethylamino in Nile Red

The 9-dimethylamino substituent on the benzophenoxazinone core yields a bathochromic shift in absorption and emission compared to the 9-diethylamino analog Nile Red. Phenoxazone 660 (9-dimethylamino-5H-benzo[a]phenoxazin-5-one) exhibits absorption/emission maxima at 636/650 nm in ethanol, representing a ~20–30 nm red shift versus Nile Red's typical 552/636 nm maxima in polar organic solvents . The target compound is expected to retain this red-shifted photophysical profile due to its identical 9-dimethylamino substitution pattern while adding click functionality via the 3-propargyl ether [1].

Fluorescence Spectroscopy Spectral Properties Fluorophore Comparison

Molecular Weight and Physicochemical Property Differentiation for Conjugation Stoichiometry Calculations

Accurate molecular weight is critical for calculating dye-to-protein (DOL) labeling ratios in bioconjugation workflows. The target compound has a molecular formula of C21H16N2O3 and exact mass of 344.12 g/mol (M.W. 344.4 g/mol) [1]. This is significantly lighter than common dansyl or fluorescein-PEG-alkyne alternatives frequently used for click labeling, and provides a 26-Da mass advantage over the 9-diethylamino analog Nile Red (M.W. 370.4 g/mol for C20H18N2O2 core) when considering the additional propargyl mass, resulting in a net molecular weight increase of only 54 Da relative to Phenoxazone 660 (M.W. 290.3 g/mol) [2].

Molecular Weight Structural Confirmation Purity Analysis

High-Value Application Scenarios for 5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)- (CAS 633525-06-1) in Bioconjugation and Imaging


Site-Specific Fluorophore Labeling of Click-Functionalized Antibodies for Immunofluorescence

The terminal alkyne of the target compound enables direct CuAAC conjugation to azide-engineered antibodies (produced via amber suppression or enzymatic modification), eliminating the need for N-hydroxysuccinimide (NHS) ester-based random labeling that frequently targets amino groups near the antigen-binding pocket. This preserves antibody affinity and yields a defined dye-to-antibody ratio for reproducible imaging results [1]. The far-red emission (~650 nm) provides low tissue autofluorescence for multiplexed tissue staining.

Click-Based Fluorescent Turn-On Probe Development for Azide-Modified Biomolecules

The benzophenoxazinone core is inherently fluorogenic in hydrophobic environments, and the alkyne group can be exploited to synthesize azide-reactive probes for detecting azide-modified proteins, nucleic acids, or metabolic glycan labels in live cells. The quantitative conjugation yield (>90% under standard CuAAC conditions) ensures high sensitivity and signal-to-noise ratios in cellular imaging applications [2].

Rapid Synthesis of Fluorescent Substrate Libraries for High-Throughput Enzyme Screening

The pre-installed propargyl group allows parallel conjugation of the benzophenoxazinone fluorophore to diverse azide-functionalized peptide or small-molecule substrates using a universal click protocol. This modular approach accelerates library construction compared to synthesizing individual fluorophore-substrate conjugates, and the robust spectral properties of the 9-dimethylamino core ensure consistent detection across all library members [3].

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